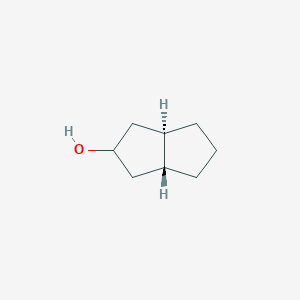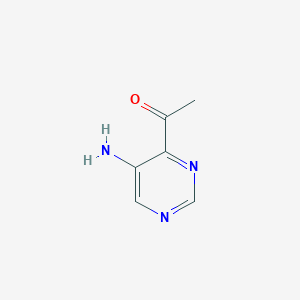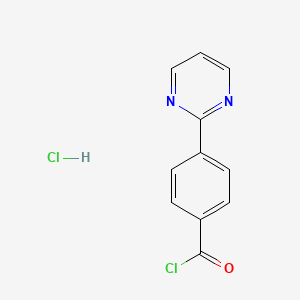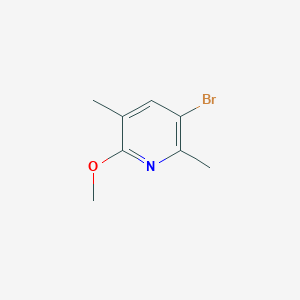
Ethyl 2-(2-methyl-5-nitrophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-methyl-5-nitrophenyl)acetate is an organic compound with the molecular formula C11H13NO4 It is an ester derivative of acetic acid and is characterized by the presence of a nitro group and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the nitration of ethyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-methyl-5-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 2-(2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-methyl-5-nitrophenyl)acetic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a valuable starting material for drug discovery and development.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-methyl-5-nitrophenyl)acetate depends on its chemical transformations. For instance, when reduced to its amino derivative, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-nitrophenyl)acetate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
Mthis compound: Has a methyl ester group instead of an ethyl ester, which can influence its physical properties and reactivity.
Ethyl 2-(3-nitrophenyl)acetate:
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
ethyl 2-(2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(13)7-9-6-10(12(14)15)5-4-8(9)2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
YWWIDJOIASXGCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)





![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)

![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)

![3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955837.png)


